2-Vinyl-4-quinazolinol
CAS No.: 91634-12-7
Cat. No.: VC0005923
Molecular Formula: C10H8N2O
Molecular Weight: 172.18 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 91634-12-7 |
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Molecular Formula | C10H8N2O |
Molecular Weight | 172.18 g/mol |
IUPAC Name | 2-ethenyl-3H-quinazolin-4-one |
Standard InChI | InChI=1S/C10H8N2O/c1-2-9-11-8-6-4-3-5-7(8)10(13)12-9/h2-6H,1H2,(H,11,12,13) |
Standard InChI Key | VCHFWHQHIKFOIC-UHFFFAOYSA-N |
Isomeric SMILES | C=CC1=NC(=O)C2=CC=CC=C2N1 |
SMILES | C=CC1=NC2=CC=CC=C2C(=O)N1 |
Canonical SMILES | C=CC1=NC(=O)C2=CC=CC=C2N1 |
Structural and Chemical Characteristics of 2-Vinyl-4-quinazolinol
Molecular Architecture
2-Vinyl-4-quinazolinol (IUPAC: 2-ethenyl-3H-quinazolin-4-ol) features a bicyclic framework comprising a benzene ring fused to a pyrimidine ring, with a hydroxyl group at position 4 and a vinyl substituent (-CH=CH2) at position 2. The vinyl group introduces electron-withdrawing effects, altering the compound’s electronic distribution compared to non-vinylated analogs like 2-(4-hydroxyphenyl)-3H-quinazolin-4-one . Computational studies suggest that the vinyl moiety enhances electrophilicity at position 2, facilitating nucleophilic attacks—a property exploited in derivatization reactions .
Physicochemical Properties
While direct data on 2-vinyl-4-quinazolinol remain limited, inferences from structural analogs provide insights:
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Molecular formula: C10H8N2O2 (calculated molecular weight: 188.18 g/mol)
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water, consistent with 2-substituted quinazolinones .
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Spectroscopic signatures:
Synthetic Methodologies
Conventional Synthesis via Anthranilic Acid Derivatives
Witt and Bergman’s seminal work outlines a high-yield route to 2-vinylquinazolinones :
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Condensation: React anthranilic acid with acetyl chloride to form 2-methyl-4H-3,1-benzoxazin-4-one.
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Vinylation: Treat with vinyl magnesium bromide under anhydrous conditions to introduce the vinyl group.
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Cyclization: Acid-catalyzed cyclization yields 2-vinyl-4-quinazolinol.
Key conditions: Reflux in toluene, 72% yield .
Palladium-Catalyzed Cross-Coupling
Recent advances employ Pd-catalyzed Suzuki-Miyaura couplings to install aryl/vinyl groups at position 2. For example:
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React 4-bromo-3H-quinazolin-4-one with vinylboronic acid in the presence of Pd(PPh3)4 and K2CO3 .
Optimized parameters: DME/H2O (3:1), 80°C, 12 h, yielding 68–75% .
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A representative protocol:
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Mix 2-chloro-4-quinazolinol with vinyl acetate, Cs2CO3, and Pd(OAc)2 in DMF.
Reactivity and Derivitization
Nucleophilic Additions
The electron-deficient vinyl group undergoes regioselective additions (Table 1):
Table 1. Nucleophilic Additions to 2-Vinyl-4-quinazolinol
Entry | Nucleophile | Product | Yield (%) | Conditions |
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1 | Diethylamine | 2-(Diethylamino)-4-quinazolinol | 85 | MeOH, HOAc, 20 h |
2 | Piperidine | 2-Piperidino-4-quinazolinol | 100 | MeOH, HOAc, 20 h |
3 | Indole | 2-(Indol-3-yl)-4-quinazolinol | 95 | HOAc, 4 h |
Mechanistically, nucleophiles attack the β-carbon of the vinyl group, forming stable adducts without ring opening—a contrast to non-vinyl analogs .
Photophysical Modifications
Introducing electron-donating substituents via cross-coupling enhances fluorescence. For instance:
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2-(3,4-Dimethoxyphenyl)-4-quinazolinol exhibits λem = 450 nm in toluene (ΦF = 26%) .
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Solvatochromic shifts confirm intramolecular charge transfer (ICT) upon excitation, with Δμ = 12.7 D calculated via Lippert-Mataga analysis .
Biological Activities and Mechanisms
Compound | Cell Line | IC50 (μM) | Mechanism |
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2-Vinyl-4-quinazolinol | L1210 | 2.1 | Microtubule destabilization |
2-(1-Chlorovinyl)-4-quinazolinol | HeLa | 1.4 | EGFR inhibition |
Antimicrobial Effects
Though less explored, halogenated derivatives (e.g., 2-(1-bromovinyl)-4-quinazolinol) show bacteriostatic activity against Staphylococcus aureus (MIC = 8 μg/mL) .
Future Directions
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Targeted drug delivery: Conjugating 2-vinyl-4-quinazolinol to nanoparticles for enhanced tumor specificity.
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Photodynamic therapy: Leveraging ICT properties for light-activated cytotoxicity.
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Hybrid molecules: Merging quinazolinol scaffolds with known pharmacophores (e.g., chalcones) to multitarget kinases.
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